molecular formula C10H17N3O B7459401 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No. B7459401
M. Wt: 195.26 g/mol
InChI Key: CMQSXCKFVOAWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It is a highly potent and specific antagonist that has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide in lab experiments is its high potency and specificity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine A1 receptor inhibition in vivo, as other factors may also be involved.

Future Directions

There are a number of future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, including the investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other signaling pathways.

Synthesis Methods

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 1,3-dimethyluric acid with 2-amino-2-methylpropanol in the presence of a coupling agent, followed by the reaction with 4-chloropyrazolecarboxylic acid. The enzymatic synthesis involves the use of adenosine deaminase and xanthine oxidase to convert adenosine to 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide.

Scientific Research Applications

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular disease, neurodegenerative disorders, and cancer. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)5-11-10(14)9-6-12-13(4)8(9)3/h6-7H,5H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQSXCKFVOAWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide

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